Cas no 1017232-75-5 (5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine)
5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole-2-methanamine, 5-(2-methylpropyl)-
- 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine
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- MDL: MFCD09883708
- Inchi: 1S/C7H13N3O/c1-5(2)3-6-9-10-7(4-8)11-6/h5H,3-4,8H2,1-2H3
- InChI Key: FWUGLXCOMNFGEC-UHFFFAOYSA-N
- SMILES: O1C(CC(C)C)=NN=C1CN
5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-204591-0.05g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-204591-0.1g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-204591-0.25g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-204591-0.5g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-204591-1.0g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 1g |
$986.0 | 2023-05-24 | ||
| Enamine | EN300-204591-2.5g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-204591-5.0g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 5g |
$2858.0 | 2023-05-24 | ||
| Enamine | EN300-204591-10.0g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 10g |
$4236.0 | 2023-05-24 | ||
| Enamine | EN300-204591-1g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-204591-5g |
[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine |
1017232-75-5 | 5g |
$2858.0 | 2023-09-16 |
5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine
Introduction to 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine (CAS No. 1017232-75-5)
5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No. 1017232-75-5), is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative features a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The compound's molecular structure comprises an oxadiazole core substituted with a 2-methylpropyl group and an amine functionality at the 2-position, which contributes to its distinctive chemical properties and reactivity.
The oxadiazole moiety is a well-studied scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. Its three-membered aromatic ring system imparts stability while allowing for functionalization at various positions, making it a versatile platform for designing novel therapeutic agents. In particular, the 1,3,4-oxadiazole derivative in 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine has been explored for its pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution of the 2-position with an amine group enhances the compound's ability to interact with biological targets, such as enzymes and receptors.
The 2-methylpropyl group (isobutyl) appended to the oxadiazole ring influences the compound's solubility, lipophilicity, and metabolic stability. These physicochemical properties are critical determinants in drug design, as they can affect absorption, distribution, metabolism, excretion (ADME), and overall pharmacokinetic behavior. Recent studies have highlighted the importance of optimizing such substituents to achieve desired pharmacological effects while minimizing off-target interactions. The incorporation of the isobutyl moiety in 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine may contribute to improved bioavailability and target specificity compared to unsubstituted analogs.
Current research in heterocyclic chemistry has demonstrated that modifications at the 2-position of oxadiazole derivatives can significantly alter their biological activity. For instance, studies have shown that electron-withdrawing or electron-donating groups at this position can modulate the compound's interaction with biological targets. The amine functionality in 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine provides a site for further derivatization, enabling the synthesis of libraries of analogs with tailored pharmacological profiles. This flexibility makes the compound a valuable starting point for structure-activity relationship (SAR) studies aimed at identifying lead compounds for therapeutic intervention.
In the context of drug development, 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine represents a promising candidate for further investigation. Its unique structural features suggest potential applications in treating a range of diseases characterized by abnormal cell proliferation or inflammation. For example, oxadiazole derivatives have been reported to inhibit kinases and other enzymes involved in cancer signaling pathways. The presence of the amine group may facilitate hydrogen bonding interactions with key residues in protein targets, enhancing binding affinity and efficacy.
The synthesis of 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in catalytic methods have enabled more efficient and sustainable synthetic strategies for heterocyclic compounds like this one. Such improvements are crucial for scaling up production while minimizing environmental impact—a key consideration in modern pharmaceutical manufacturing.
From a computational chemistry perspective,5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine has been subjected to molecular modeling studies to predict its binding mode with potential targets. These simulations help rationalize experimental observations and guide medicinal chemists in designing next-generation analogs with improved properties. The integration of experimental data with computational insights has become indispensable in modern drug discovery pipelines.
The pharmacokinetic profile of 5-(2-methylpropyl)-1,3,4-oxadiazol-2-ylmethanamine is another area of active investigation. Studies using in vitro and ex vivo models have provided insights into its absorption and distribution characteristics. Additionally,in vivo studies suggest that this compound exhibits moderate bioavailability following oral administration, which is advantageous for therapeutic applications requiring systemic delivery.
Future directions for research on 5-(2-methylpropyl)-1,3,4,-oxadiazol]-yI methanamine include exploring its interactions with complex biological systems such as cell cultures and animal models. Such investigations will provide a more comprehensive understanding of its mechanism(s) of action and potential therapeutic applications.
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